1-Acetyl-6-(4-aminophenyl)-5-methyldiazinan-3-one
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Overview
Description
®-N-ACETYL-6-(4-AMINOPHENYL)-4,5-DIHYDRO-5-METHYL-3(2H)-PYRIDAZINONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetyl group, an aminophenyl group, and a pyridazinone ring. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-ACETYL-6-(4-AMINOPHENYL)-4,5-DIHYDRO-5-METHYL-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminophenylhydrazine with acetic anhydride to form an intermediate, which is then cyclized to produce the pyridazinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-N-ACETYL-6-(4-AMINOPHENYL)-4,5-DIHYDRO-5-METHYL-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained. For example, oxidation reactions may require elevated temperatures, while reduction reactions are typically carried out at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield a variety of oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
®-N-ACETYL-6-(4-AMINOPHENYL)-4,5-DIHYDRO-5-METHYL-3(2H)-PYRIDAZINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of ®-N-ACETYL-6-(4-AMINOPHENYL)-4,5-DIHYDRO-5-METHYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Levosimendan: A compound with a similar pyridazinone structure, used as a cardiac stimulant.
OR-1896: A metabolite of levosimendan with similar pharmacological properties.
OR-1855: Another metabolite of levosimendan, known for its cardiovascular effects.
Uniqueness
®-N-ACETYL-6-(4-AMINOPHENYL)-4,5-DIHYDRO-5-METHYL-3(2H)-PYRIDAZINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl and aminophenyl groups, in particular, contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-acetyl-6-(4-aminophenyl)-5-methyldiazinan-3-one |
InChI |
InChI=1S/C13H17N3O2/c1-8-7-12(18)15-16(9(2)17)13(8)10-3-5-11(14)6-4-10/h3-6,8,13H,7,14H2,1-2H3,(H,15,18) |
InChI Key |
IBFVIPGCWFTIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NN(C1C2=CC=C(C=C2)N)C(=O)C |
Origin of Product |
United States |
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